(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(5S)-4-azaspiro[2.4]heptan-5-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2/t6-/m0/s1 |
InChI Key |
QAUMNQJMWYANBZ-LURJTMIESA-N |
Isomeric SMILES |
C1CC2(CC2)N[C@@H]1CO |
Canonical SMILES |
C1CC2(CC2)NC1CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 4 Azaspiro 2.4 Heptan 5 Yl Methanol and Stereoisomers
Enantioselective and Diastereoselective Synthetic Strategies
The precise control of stereochemistry is paramount in the synthesis of complex chiral molecules. For the 4-azaspiro[2.4]heptane framework, several strategies can be employed to establish the desired stereocenters with high fidelity.
Asymmetric Catalysis in Azaspiro[2.4]heptane Ring Formation
Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.
The use of chiral ligands in combination with metal catalysts is a powerful tool for enforcing stereoselectivity. A notable example is the synthesis of a key precursor to the azaspiro[2.4]heptane core, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. An enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to the spirocyclic system, is achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analog. mdpi.comresearchgate.net This reaction is catalyzed by a chiral phase-transfer catalyst derived from chinchonidine. mdpi.comresearchgate.net
The reaction conditions, including temperature and the choice of base and solvent, are crucial for achieving high yield and enantioselectivity. mdpi.com For instance, using a slight excess of 1,3-dibromopropane (B121459) in a toluene/CH2Cl2 mixture with potassium hydroxide (B78521) as the base at -20 °C has been shown to provide the product with a high enantiomeric ratio. mdpi.com The resulting (S)-4-methyleneproline derivative can then be converted to the desired N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comresearchgate.net Another approach involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates using a Ruthenium catalyst with a chiral phosphine (B1218219) ligand, (S)-SunPhos, to produce intermediates for (S)-7-amino-5-azaspiro[2.4]heptane with high enantioselectivity. nih.govsigmaaldrich.com
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Yield | Reference(s) |
| Chinchonidine-derived phase-transfer catalyst | Glycine imine analog and 1,3-dibromopropane | tert-butyl (S)-4-methyleneprolinate | 95:5 er | 71% | mdpi.com |
| [RuCl(benzene)(S)-SunPhos]Cl | Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates | Intermediate for (S)-7-amino-5-azaspiro[2.4]heptane | up to 98.7% ee | - | nih.govsigmaaldrich.com |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. While a direct organocatalytic route to (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol has not been extensively documented, analogous syntheses of other spiro-pyrrolidine systems provide a strong precedent for the potential of this methodology. For instance, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, catalyzed by chiral organocatalysts such as phosphoric acids or thioureas, is a well-established method for constructing highly substituted pyrrolidine (B122466) rings with excellent stereocontrol. This approach could conceivably be adapted to the synthesis of the 4-azaspiro[2.4]heptane core.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. This is a robust and reliable method for asymmetric synthesis. wikipedia.org
In the context of synthesizing the 4-azaspiro[2.4]heptane system, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the spirocyclic ring. For example, a chiral amine could be used to form an enamine or iminium ion intermediate, which would then undergo a diastereoselective cyclization. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including the synthesis of substituted pyrrolidines. wikipedia.orgsigmaaldrich.com The application of such auxiliaries could provide a viable pathway to chiral 4-azaspiro[2.4]heptane derivatives.
Chemoenzymatic Synthetic Routes and Kinetic Resolution
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity under mild conditions. While specific enzymatic routes to this compound are not prominently reported, the principles of enzymatic kinetic resolution could be applied.
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. For instance, a racemic mixture of a 4-azaspiro[2.4]heptane precursor could be subjected to an enzymatic transformation, such as hydrolysis or acylation, where the enzyme selectively processes one enantiomer, allowing for the separation of the two.
Total Synthesis and Semisynthesis Approaches
The total synthesis of this compound would likely involve a multi-step sequence starting from readily available achiral or chiral starting materials. A plausible semisynthetic route would commence from the well-established precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comresearchgate.netgoogle.com
The crucial final step in this semisynthesis would be the reduction of the carboxylic acid functionality to the primary alcohol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is generally stable to these conditions, allowing for the selective reduction of the carboxylic acid. Subsequent deprotection of the nitrogen would yield the target molecule, this compound.
A patent describes the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, which are useful intermediates for hepatitis C virus (HCV) inhibitors. google.com This underscores the pharmaceutical relevance of this spirocyclic scaffold.
Strategies Utilizing Pyrrolidine-Derived Precursors
A prevalent and effective strategy for the asymmetric synthesis of 4-azaspiro[2.4]heptane derivatives involves the use of enantiopure pyrrolidine-based starting materials. mdpi.com Proline and its derivatives, such as 4-hydroxyproline (B1632879) and pyroglutamic acid, are readily available from the chiral pool and serve as versatile precursors. researchgate.net These starting materials allow for the establishment of the desired stereochemistry at the C5 position (corresponding to the C2 position of proline) early in the synthetic sequence.
A key intermediate in many synthetic routes is a 4-methyleneproline (B1208900) derivative. mdpi.comresearchgate.net For instance, tert-butyl (S)-4-methyleneprolinate can be prepared from naturally derived amino acids. researchgate.net One catalytic and enantioselective approach involves a one-pot double allylic alkylation of a glycine imine analog, catalyzed by a chinchonidine-derived phase transfer catalyst, to produce the (S)-4-methyleneproline scaffold with high enantiopurity (95:5 e.r.). mdpi.com This exocyclic double bond provides a chemical handle for the subsequent construction of the spiro-fused cyclopropane (B1198618) ring. The nitrogen of the pyrrolidine ring is typically protected, often with a tert-butoxycarbonyl (Boc) group, to modulate reactivity and prevent side reactions during subsequent transformations. mdpi.com
The general synthetic sequence can be summarized as:
Preparation of a Chiral Pyrrolidine Precursor : Synthesis of an enantiopure 4-methyleneproline derivative, such as tert-butyl (S)-4-methyleneprolinate, from starting materials like glycine or hydroxyproline. mdpi.comresearchgate.net
Cyclopropanation : Construction of the spiro-cyclopropane ring by reacting the 4-methylene group with a suitable carbene or carbenoid source.
Functional Group Manipulation : Conversion of the carboxylate group at the C5 position into the desired methanol (B129727) functionality, typically via reduction.
This precursor-based approach is advantageous as it leverages well-established proline chemistry and allows for precise control over the stereocenter on the pyrrolidine ring.
Construction of the Cyclopropane Ring System
The formation of the cyclopropane ring fused at the C4 position of the pyrrolidine core is the cornerstone of the synthesis of 4-azaspiro[2.4]heptane derivatives. The stereochemical outcome of this step is critical for obtaining the desired final product. Several cyclopropanation methodologies have been employed, ranging from classic carbenoid reactions to modern catalytic processes.
The Simmons-Smith reaction is a widely utilized method for converting alkenes into cyclopropanes in a stereospecific manner. wikipedia.orgnih.gov This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to one face of the double bond, preserving the stereochemistry of the alkene. wikipedia.orgyoutube.com
In the context of synthesizing 4-azaspiro[2.4]heptane derivatives, the Simmons-Smith reaction is applied to a 4-methyleneproline precursor. google.com The reaction is generally subject to steric effects, and the approach of the reagent is often directed by existing stereocenters or directing groups within the substrate. wikipedia.org
Modifications to the classical Simmons-Smith conditions have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a common variant that often provides higher yields. wikipedia.orgnih.gov Other variations may involve the use of cheaper reagents like dibromomethane (B42720) or the addition of acids to modulate reactivity. google.com
| Reagent System | Alkene Substrate | Product | Key Features |
| CH₂I₂ / Zn-Cu | 4-Methylene-proline derivative | 4-Azaspiro[2.4]heptane derivative | Classic conditions; stereospecific syn-addition. wikipedia.org |
| CH₂I₂ / Et₂Zn (Furukawa) | 4-Methylene-proline derivative | 4-Azaspiro[2.4]heptane derivative | Often higher reactivity and yields than Zn-Cu couple. wikipedia.orgnih.gov |
| ClCH₂I / Et₂Zn | 4-Methylene-proline derivative | 4-Azaspiro[2.4]heptane derivative | Alternative reagent system mentioned in patent literature. google.com |
| CH₂Br₂ / Zn | General Alkenes | Cyclopropanes | Cheaper but often less reactive alternative to CH₂I₂. wikipedia.org |
While the Simmons-Smith reaction is robust, other methods for cyclopropanation offer alternative reactivity profiles and can be advantageous in certain contexts.
Catalytic Cyclopropanation with Diazo Compounds : Transition metal catalysts, particularly those based on rhodium and copper, can catalyze the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate metal carbenes, which then react with alkenes. acs.orgrsc.org The use of chiral ligands on the metal center allows for highly enantioselective and diastereoselective cyclopropanations. Dirhodium tetracarboxylate catalysts have been shown to be effective for the stereoselective synthesis of azaspiro[n.2]alkanes from exocyclic olefins. acs.org This approach offers access to a wide range of substituted cyclopropanes.
Enzymatic Cyclopropanation : Biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered carbene transferase enzymes have been developed for the cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes with excellent levels of enantio- and diastereoselectivity. chemrxiv.org These reactions are typically performed in aqueous media under mild conditions, offering a green alternative to traditional chemical methods. chemrxiv.org
Dihalocarbene Addition : Dihalocarbenes, generated from haloforms (e.g., CHCl₃, CHBr₃) and a strong base, readily add to alkenes to form dihalocyclopropanes. masterorganicchemistry.com The resulting gem-dihalocyclopropane can then be reductively dehalogenated to yield the parent cyclopropane. This two-step process provides an alternative route to the spirocyclic core.
Radical Cyclopropanation : An alternative approach involves a one-pot iodine atom transfer radical addition (ATRA) of a reagent like ICH₂Bpin to a terminal alkene, followed by an intramolecular substitution to form the cyclopropane ring. chemrxiv.org This method is characterized by mild reaction conditions and high functional group tolerance. chemrxiv.org
| Methodology | Carbene/Reagent Source | Catalyst/Conditions | Key Features |
| Metal-Catalyzed | Diazo compounds (e.g., N₂CHCO₂Et) | Chiral Rh(II) or Cu(I) catalysts | High stereoselectivity possible; broad substrate scope. acs.org |
| Enzymatic | Diazo compounds | Engineered Carbene Transferase | Excellent stereoselectivity; green reaction conditions. chemrxiv.org |
| Dihalocarbene Addition | Haloforms (e.g., CHBr₃) | Strong Base (e.g., KOt-Bu) | Forms gem-dihalocyclopropane intermediate; requires subsequent reduction. masterorganicchemistry.com |
| Radical Addition | ICH₂Bpin | Radical Initiator / Base | Mild conditions; high functional group tolerance. chemrxiv.org |
Intramolecular Cyclization and Ring-Closing Reactions
An alternative synthetic logic for constructing the azaspiro[2.4]heptane framework involves intramolecular cyclization or ring-closing reactions. Instead of forming the cyclopropane ring onto a pre-existing pyrrolidine, this strategy assembles the spirocyclic system from an acyclic or monocyclic precursor containing all the necessary atoms.
One potential pathway is through intramolecular 1,3-dipolar cycloaddition. researchgate.net For example, an appropriately substituted alkenyl nitrone could undergo thermal or microwave-assisted cyclization to form an isoxazolidine (B1194047) ring system, which upon reductive ring opening would yield the corresponding amino alcohol. researchgate.net While this approach is well-documented for forming various nitrogen heterocycles, its application to the specific azaspiro[2.4]heptane core requires a carefully designed precursor.
Ring-closing metathesis (RCM) is another powerful tool for forming cyclic structures. A precursor containing both a vinyl group and an allyl group attached to the same carbon atom could potentially undergo RCM to form a spiro[2.4]heptane system, although this is less common for constructing strained three-membered rings. More often, RCM is used to construct larger rings within a molecular framework. ua.es
Intramolecular cyclopropanation can also be achieved via the cyclization of haloalkanes bearing appropriately placed electron-withdrawing groups. wikipedia.org Treatment with a strong base generates a carbanion that displaces a halide in a 3-exo-trig cyclization to forge the three-membered ring. wikipedia.org
Development of Efficient and Scalable Synthetic Processes
Transitioning a synthetic route from laboratory-scale to a large-scale, industrial process requires careful optimization to ensure efficiency, safety, cost-effectiveness, and high yield. For pharmaceutically relevant intermediates like this compound, developing a scalable synthesis is of paramount importance.
Process optimization focuses on systematically varying reaction parameters to maximize product yield and purity while minimizing costs and reaction times. Key areas of optimization for the synthesis of azaspiro[2.4]heptane derivatives include solvent selection, reaction temperature, reagent stoichiometry, and catalyst loading.
In the synthesis of a 4-methyleneproline precursor, for example, it was found that the choice of solvent was critical for the intramolecular alkylation step, with chloroform (B151607) proving more effective than dichloromethane (B109758). mdpi.com Temperature control was also crucial; the initial phase-transfer catalyzed alkylation gave the best yield (71%) and enantioselectivity (95:5 e.r.) at -20 °C. mdpi.com Deviations from this temperature led to either dramatically lower yields (below -20 °C) or a significant loss of enantioselectivity (above 0 °C). mdpi.com
The stoichiometry of reagents is another critical parameter. Using a slight excess (2.5 equivalents) of the alkylating agent in the aforementioned reaction provided the highest yield, whereas a larger excess (4 equivalents) resulted in a lower yield and slightly reduced enantioselectivity. mdpi.com
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |
| Temperature | -20 °C | 71% Yield, 95:5 e.r. | > 0 °C | Loss of enantioselectivity | mdpi.com |
| Reagent Molar Ratio | 2.5 equiv. of alkylating agent | 71% Yield, 95:5 e.r. | 4.0 equiv. of alkylating agent | 38% Yield, 93:7 e.r. | mdpi.com |
| Solvent for Cyclization | Chloroform | More effective | Dichloromethane | Less effective | mdpi.com |
| Debromination Method | Hydrogenolysis | 83% Yield | Radical Reduction | 53% Yield | mdpi.com |
Reduction of Reaction Steps and Waste Generation
The efficient synthesis of this compound, a valuable chiral building block, is critically dependent on methodologies that minimize the number of reaction steps and the generation of chemical waste. Traditional synthetic routes to the core 4-azaspiro[2.4]heptane scaffold often commence from 4-hydroxyproline. These routes can be lengthy, involving an oxidation step to a ketone, followed by an olefination reaction (such as a Wittig reaction), and finally a cyclopropanation (e.g., Simmons-Smith reaction). google.comgoogle.com Such multi-step sequences inherently increase the potential for yield loss at each stage and generate significant amounts of waste, including phosphine oxides from the Wittig reaction and heavy metal waste from cyclopropanation. google.com
Modern approaches focus on increasing efficiency and reducing the environmental impact. Key strategies include the development of catalytic and enantioselective methods that establish the desired stereochemistry early in the synthesis, thereby avoiding the need for chiral resolution at a later stage. mdpi.comresearchgate.net For instance, a one-pot double allylic alkylation of a glycine imine analogue using a chiral phase-transfer catalyst can produce the key (S)-4-methyleneproline scaffold. mdpi.comresearchgate.net This intermediate can then be converted to the desired azaspiro[2.4]heptane structure. This approach significantly shortens the synthetic sequence compared to linear, multi-step methods.
Patented improvements in the synthesis of key intermediates like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid also emphasize the reduction of process steps for intermediate and large-scale production. google.comgoogle.com By streamlining the synthesis of this core intermediate, the subsequent reduction to the target alcohol, this compound, becomes more efficient and economical. These optimized processes often involve carefully controlled reaction conditions to maximize yield and minimize the need for extensive purification, which also contributes to waste reduction. google.com
| Strategy | Key Reaction Steps | Advantages | Potential Waste Products |
|---|---|---|---|
| Traditional Linear Synthesis | 1. Oxidation of 4-hydroxyproline 2. Wittig Olefination 3. Simmons-Smith Cyclopropanation 4. Chiral Resolution | Utilizes a readily available starting material. | Oxidant byproducts, phosphine oxides, zinc/copper salts. |
| Modern Enantioselective Synthesis | 1. One-pot catalytic enantioselective allylic alkylation 2. Cyclopropanation | Fewer steps, establishes stereocenter early, avoids late-stage resolution. mdpi.comresearchgate.net | Reduced overall waste, catalyst recovery can be a factor. |
Purification and Isolation Techniques for Stereoisomers
The isolation of specific stereoisomers of (4-Azaspiro[2.4]heptan-5-YL)methanol is paramount for its application in pharmaceuticals and other specialized fields. This requires sophisticated purification techniques capable of distinguishing between molecules that differ only in their three-dimensional arrangement. sigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com
There are two primary strategies for separating the stereoisomers of an alcohol like (4-Azaspiro[2.4]heptan-5-YL)methanol using chromatography:
Direct Separation on a Chiral Stationary Phase (CSP): The racemic mixture is passed through an HPLC column packed with a CSP. These phases are themselves enantiomerically pure and create a chiral environment. Common CSPs include those based on polysaccharides (cellulose or amylose (B160209) derivatives) or macrocyclic glycopeptides. sigmaaldrich.com The different interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between each enantiomer and the CSP cause one to be retained longer than the other, allowing for their separation. sigmaaldrich.com
Indirect Separation via Diastereomer Formation: In this method, the racemic alcohol is first reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov For an alcohol, a suitable CDA would be a chiral carboxylic acid, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.gov Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers have different physical properties and can be separated using standard, non-chiral HPLC, typically on a silica (B1680970) gel column. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure, isolated enantiomers of the original alcohol.
| Parameter | Direct Method (Example) | Indirect Method (Example) |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC®, CYCLOBOND®) sigmaaldrich.com | Standard Silica Gel |
| Analyte Form | Enantiomers of (4-Azaspiro[2.4]heptan-5-YL)methanol | Diastereomeric esters (e.g., MαNP esters) nih.gov |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326), Methanol, or Acetonitrile/Water mixtures sigmaaldrich.com | Hexane/Ethyl Acetate (B1210297) gradient |
| Principle of Separation | Differential transient diastereomeric interactions with the CSP. | Different physical properties of the stable diastereomers leading to differential retention on achiral media. nih.gov |
Crystallization-based resolution is a classical yet effective method for separating enantiomers on a large scale. This technique relies on the principle that diastereomers have different physical properties, including solubility. The process typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.
For (4-Azaspiro[2.4]heptan-5-YL)methanol, which has a basic nitrogen atom, resolution could be achieved by reacting the racemic compound with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Due to their different crystal lattice energies and solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent system under controlled conditions.
The less soluble diastereomer is isolated by filtration. The more soluble diastereomer remains in the mother liquor. The resolved salt is then treated with a base to neutralize the resolving agent and liberate the free base form of the desired pure enantiomer of the azaspiroheptane derivative. A similar process can be applied to the mother liquor to recover the other enantiomer. This method, while sometimes requiring optimization of solvents and crystallization conditions, is often a cost-effective approach for industrial-scale production of single-enantiomer compounds.
Chemical Transformations and Derivatization of S 4 Azaspiro 2.4 Heptan 5 Yl Methanol
Elaboration of the Primary Alcohol Functionality
The primary alcohol group in (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol is amenable to a variety of transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.
The oxidation of the primary alcohol can lead to the formation of either the corresponding aldehyde, (S)-4-azaspiro[2.4]heptane-5-carbaldehyde, or the carboxylic acid, (S)-4-azaspiro[2.4]heptane-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).
To obtain the carboxylic acid, stronger oxidizing agents are typically employed. These can include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂). A related derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of the antiviral drug Ledipasvir. mdpi.com Its synthesis often starts from precursors other than the corresponding alcohol, for instance, through the hydrolysis of an ester.
| Product | Reagents and Conditions |
| (S)-4-Azaspiro[2.4]heptane-5-carbaldehyde | PCC, CH₂Cl₂ |
| (S)-4-Azaspiro[2.4]heptane-5-carbaldehyde | Dess-Martin periodinane, CH₂Cl₂ |
| (S)-4-Azaspiro[2.4]heptane-5-carboxylic acid | KMnO₄, NaOH, H₂O |
| (S)-4-Azaspiro[2.4]heptane-5-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄), acetone |
This table presents typical reagents for the oxidation of primary alcohols and can be applied to this compound.
The hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The reaction with a carboxylic acid usually requires an acid catalyst and removal of water to drive the equilibrium. More reactive acylating agents like acid chlorides or anhydrides are often used in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.
Etherification can be accomplished through various methods, with the Williamson ether synthesis being a common approach. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Carboxylic acid, H⁺ catalyst, heat | Ester |
| Esterification | Acid chloride, pyridine | Ester |
| Etherification (Williamson) | 1. NaH; 2. Alkyl halide | Ether |
This table illustrates general conditions for esterification and etherification of primary alcohols applicable to the target compound.
The primary alcohol can be converted into a more reactive leaving group, such as a halide or a sulfonate ester, transforming the molecule into an effective alkylating agent. Halogenation can be achieved using various reagents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce chlorine or bromine, respectively.
Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Chlorination | SOCl₂, pyridine | Chloroalkane |
| Bromination | PBr₃ | Bromoalkane |
| Tosylation | TsCl, pyridine | Tosylate |
| Mesylation | MsCl, Et₃N | Mesylate |
This table provides common reagents for the conversion of primary alcohols to alkylating agents.
Reactions at the Azaspiro[2.4]heptane Nitrogen Atom
The secondary amine in the azaspiro[2.4]heptane ring is a nucleophilic center and can participate in a variety of bond-forming reactions.
N-alkylation introduces an alkyl group onto the nitrogen atom. This is typically achieved by reacting the amine with an alkyl halide. The reaction may require a base to neutralize the hydrohalic acid formed as a byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation.
N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. These reactions are generally high-yielding and are often carried out in the presence of a base. The widely used tert-butoxycarbonyl (Boc) protecting group is introduced via N-acylation with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com
| Reaction | Reagents | Product |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl-(S)-(4-azaspiro[2.4]heptan-5-YL)methanol |
| N-Acylation | Acyl chloride, base (e.g., Et₃N) | N-Acyl-(S)-(4-azaspiro[2.4]heptan-5-YL)methanol |
| N-Boc Protection | Boc₂O, base (e.g., Et₃N) | N-Boc-(S)-(4-azaspiro[2.4]heptan-5-YL)methanol |
This table outlines general methods for the N-alkylation and N-acylation of secondary amines.
Beyond simple acylation, the nitrogen atom can be incorporated into other important functional groups. The formation of amides through coupling with carboxylic acids is a fundamental transformation, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Sulfonamides are formed by the reaction of the amine with a sulfonyl chloride in the presence of a base. This reaction is a common method for the synthesis of compounds with a wide range of biological activities.
Ureas can be synthesized by reacting the amine with an isocyanate. This addition reaction is typically straightforward and proceeds without the need for a catalyst.
| Product | Reagents |
| Amide | Carboxylic acid, coupling agent (e.g., EDC) |
| Sulfonamide | Sulfonyl chloride, base (e.g., pyridine) |
| Urea | Isocyanate |
This table summarizes the synthesis of amides, sulfonamides, and ureas from a secondary amine.
N-Protection and Deprotection Strategies
The secondary amine in the pyrrolidine (B122466) ring of this compound is a key site for derivatization, but its reactivity often necessitates protection during synthetic sequences that involve modifications at other parts of the molecule. The selection of an appropriate protecting group is critical, as it must be stable to the reaction conditions used in subsequent steps and easily removable under mild conditions to avoid degradation of the spirocyclic core.
The most commonly employed protecting group for this and analogous scaffolds is the tert-butoxycarbonyl (Boc) group. mdpi.comresearchgate.net The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal. fishersci.co.uk Another common protecting group for amines is the benzyloxycarbonyl (Cbz) group, which offers orthogonality to the Boc group as it is stable under acidic and basic conditions but readily cleaved by hydrogenolysis. total-synthesis.comorganic-chemistry.org
N-Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.gov Common bases include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), and the reaction is often performed in a solvent mixture like aqueous tetrahydrofuran (B95107) (THF). nih.gov Similarly, the Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com
N-Deprotection: Removal of the Boc group is generally accomplished under acidic conditions. fishersci.co.uk A solution of hydrochloric acid (HCl) in an organic solvent like ethyl acetate (B1210297) or dioxane, or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), can be used. fishersci.co.ukacsgcipr.org Alternative, milder methods have also been developed to avoid harsh acidic treatments, such as using oxalyl chloride in methanol (B129727) or heating in a deep eutectic solvent. nih.govmdpi.com The Cbz group is most commonly removed by catalytic hydrogenolysis, using palladium on carbon (Pd/C) under a hydrogen atmosphere, a method that is typically clean and high-yielding. total-synthesis.comresearchgate.net
The following table summarizes common N-protection and deprotection strategies applicable to the this compound scaffold.
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Key Features |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA), THF/H₂O, 0 °C to RT nih.gov | Strong acid (e.g., TFA in DCM, or HCl in dioxane) fishersci.co.ukacsgcipr.org | Stable to bases and hydrogenolysis; acid-labile. |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Dioxane/H₂O, 0 °C total-synthesis.com | Catalytic Hydrogenolysis (H₂, Pd/C), Methanol, RT total-synthesis.comresearchgate.net | Stable to acidic and basic conditions; removable by reduction. |
Modifications and Functionalization of the Spirocyclic Core
Further functionalization of the azaspiro[2.4]heptane core is essential for creating diverse molecular libraries for drug discovery. These modifications can involve introducing new substituents, altering stereochemistry, or, in some cases, manipulating the ring system itself.
Introduction of Additional Stereocenters
The synthesis of derivatives of the 4-azaspiro[2.4]heptane scaffold with additional stereocenters is a key strategy for creating structurally complex and diverse molecules. Such modifications can be achieved through stereoselective reactions that build upon the existing chirality of the (S)-configured starting material.
One of the primary methods for introducing new stereocenters is through cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with various dipolarophiles can generate highly substituted spiro-pyrrolidine systems with multiple new stereocenters. mdpi.comnih.gov The diastereoselectivity of these reactions can often be controlled by the choice of catalyst, solvent, and substrates, leading to the preferential formation of one diastereomer over others. thieme-connect.com Silver-catalyzed asymmetric [3+2] cycloadditions have been shown to produce spirocyclic pyrrolidines with high enantioselectivity and diastereoselectivity. thieme-connect.com
Another approach involves the rhodium-catalyzed cyclopropanation of exocyclic olefins on related N-heterocyclic scaffolds. This method allows for the highly enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes, demonstrating a powerful technique for constructing the spiro-cyclopropane moiety with controlled stereochemistry. acs.orgresearchgate.net The stereochemical outcome is often dictated by the chiral pocket of the catalyst. acs.org
The following table presents examples of reactions used to introduce stereocenters in related spirocyclic systems.
| Reaction Type | Reagents & Catalyst | Key Feature | Outcome |
| [3+2] Cycloaddition | Azomethine Ylide, Dipolarophile, Silver Acetate/Chiral Ligand | Asymmetric Catalysis | Formation of spiro-pyrrolidines with new stereocenters in high diastereo- and enantioselectivity. thieme-connect.com |
| Rhodium-Catalyzed Cyclopropanation | Exocyclic Olefin, Donor/Acceptor Carbene, Chiral Dirhodium Catalyst | Carbene Transfer | Enantioselective and diastereoselective formation of the spiro-cyclopropane ring. acs.org |
Ring-Opening and Rearrangement Reactions
The 4-azaspiro[2.4]heptane ring system is generally stable due to its composition of saturated five- and three-membered rings. The cyclopropane (B1198618) ring, while possessing inherent strain, does not readily undergo ring-opening reactions under typical synthetic conditions unless activated by adjacent functional groups. Similarly, the pyrrolidine ring is a stable saturated heterocycle.
While ring-opening reactions are a known strategy for functionalizing highly strained rings like aziridines, this type of reactivity is not commonly reported for the more stable azaspiro[2.4]heptane core. nih.govmdpi.com Likewise, synthetically useful skeletal rearrangements, such as the Pinacol, Beckmann, or Wolff rearrangements, typically require specific functional group arrangements not inherent to the parent this compound scaffold and are not characteristic derivatization pathways. libretexts.org The stability of the spirocyclic core is a key feature, making it a reliable and robust scaffold for building more complex molecules without concern for undesired skeletal degradation.
Multi-Component Reactions (MCRs) Incorporating the this compound Scaffold
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, are highly efficient tools for generating molecular diversity. beilstein-journals.org Isocyanide-based MCRs are particularly powerful for creating peptide-like structures and complex heterocycles. mdpi.comnih.govrsc.org The this compound scaffold, with its primary alcohol and secondary amine functionalities, is a prime candidate for incorporation into such reactions.
Ugi and Passerini Reactions
The Ugi and Passerini reactions are the most prominent isocyanide-based MCRs. beilstein-journals.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.org The primary alcohol of this compound could potentially be oxidized to the corresponding aldehyde, which could then serve as the carbonyl component in a Passerini reaction.
The Ugi four-component reaction (U-4CR) is even more versatile, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. beilstein-journals.orgmdpi.com The secondary amine of the this compound scaffold can directly participate as the amine component in the Ugi reaction. This allows for the direct incorporation of the entire spirocyclic framework into a larger, peptide-like molecule in a single, efficient step.
The general mechanism of the Ugi reaction begins with the formation of an imine from the amine and carbonyl components. mdpi.com The isocyanide then adds to the imine, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. An intramolecular acyl transfer (Mumm rearrangement) then yields the final stable product. beilstein-journals.org
Other Isocyanide-Based Multicomponent Reactions
Beyond the classic Ugi and Passerini reactions, a variety of other MCRs utilize the unique reactivity of isocyanides to construct complex molecular architectures, including spirocyclic systems. mdpi.com These reactions often proceed through the formation of a zwitterionic intermediate from the reaction of an isocyanide with an activated species (like a dialkyl acetylenedicarboxylate), which is then trapped by a third component. researchgate.net The amine functionality of this compound or its derivatives could potentially be used in such isocyanide-based MCRs to generate novel, highly substituted heterocyclic systems.
The table below outlines the potential roles of this compound derivatives in key isocyanide-based MCRs.
| MCR Name | Components | Potential Role of Scaffold | Product Type |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | Carbonyl Component (after oxidation of the alcohol) | α-Acyloxy Carboxamide wikipedia.org |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino Amide beilstein-journals.org |
Role of S 4 Azaspiro 2.4 Heptan 5 Yl Methanol As a Chiral Building Block in Advanced Organic Synthesis
Design Principles for Incorporating Spirocyclic Moieties into Complex Molecules
The integration of spirocyclic moieties like (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol into larger, more complex molecules is a deliberate strategy to imbue them with desirable pharmacological properties. The inherent three-dimensionality of spirocycles provides a scaffold that projects substituents into well-defined regions of space, which can lead to more precise interactions with biological targets. bldpharm.comnih.gov
The synthesis of molecules containing the (S)-4-azaspiro[2.4]heptane core with high stereochemical purity is crucial, as different stereoisomers can exhibit vastly different biological activities. The asymmetric synthesis of derivatives of this scaffold, such as (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the production of the hepatitis C virus inhibitor Ledipasvir, highlights the advanced synthetic methodologies employed to achieve high enantiomeric excess. mdpi.comnih.gov
For instance, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to the azaspiro[2.4]heptane system, has been developed. This method involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions, achieving high enantioselectivity. mdpi.com Subsequent stereospecific transformations can then be carried out to yield the desired spirocyclic product. The ability to control the stereochemistry at the spirocyclic core is a testament to the power of modern asymmetric synthesis.
The following table summarizes a reported enantioselective synthesis of a key azaspiro[2.4]heptane intermediate, demonstrating the high level of stereochemical control achievable.
| Reaction Step | Reagents and Conditions | Product | Enantiomeric Excess (ee) |
| Asymmetric allylic alkylation | Glycine imine analog, chinchonidine-derived catalyst, phase-transfer conditions | (S)-4-methyleneproline derivative | >95% |
| Cyclopropanation | Simmons-Smith or related reagents | (S)-5-azaspiro[2.4]heptane derivative | Maintained from precursor |
This table is based on synthetic routes for analogous compounds and illustrates the principle of stereochemical control.
The strategic placement of the this compound moiety within a molecular architecture is a key consideration in drug design. By replacing more flexible linear or monocyclic fragments, the spirocyclic system can act as a conformational lock, pre-organizing the molecule into a bioactive conformation for optimal target binding. nih.govuniroma1.it This can lead to a significant improvement in potency and selectivity. bldpharm.com
In the context of drug design, the azaspiro[2.4]heptane moiety can serve several strategic purposes:
Scaffold Hopping: Replacing an existing, often planar, ring system with a spirocyclic one to explore new chemical space and improve properties.
Vectorial Projection of Substituents: The rigid framework allows for the precise orientation of functional groups to engage with specific pockets or residues in a biological target.
Modulation of Physicochemical Properties: The introduction of this sp3-rich scaffold can influence properties such as solubility, lipophilicity (LogP), and metabolic stability. bldpharm.combldpharm.com
Influence on Molecular Conformation and Topology
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques used to elucidate the conformational preferences of such molecules. nih.govnih.gov For the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, NMR studies have shown the presence of rotamers due to restricted rotation around the amide bond, further highlighting the conformational constraints imposed by this scaffold. mdpi.com
The rigid nature of the spirocyclic core fixes the relative positions of substituents attached to it, thereby defining specific interatomic distances and contributing to a well-defined three-dimensional shape. This is in stark contrast to more flexible acyclic or monocyclic systems where rotation around single bonds can lead to a multitude of possible conformations and a less defined molecular shape.
The defined topology of molecules containing the azaspiro[2.4]heptane moiety is a key factor in their successful application in drug discovery. It allows for a more rational design of ligands that can fit snugly into the binding sites of proteins and other biological macromolecules. nih.gov
A primary reason for incorporating spirocyclic scaffolds like this compound is the principle of rigidification. By reducing the number of rotatable bonds, the conformational entropy of the molecule is lowered. uniroma1.it This pre-organization into a limited set of conformations can lead to a smaller entropic penalty upon binding to a target, which can translate into higher binding affinity. uniroma1.it
The benefits of such conformational restriction include:
Increased Potency: By favoring the bioactive conformation, the likelihood of effective binding to the target is increased.
Enhanced Selectivity: A more rigid molecule is less likely to adopt conformations that allow it to bind to off-target receptors, thus reducing the potential for side effects. bldpharm.com
Improved Pharmacokinetic Properties: Reduced flexibility can sometimes lead to improved metabolic stability as the molecule is less likely to present conformations that are susceptible to metabolic enzymes.
The following table provides a conceptual comparison of properties between a flexible acyclic analog and a molecule containing a rigid spirocyclic scaffold.
| Property | Flexible Acyclic Analog | Rigid Spirocyclic Analog |
| Conformational Freedom | High | Low |
| Entropy of Binding | High (unfavorable) | Low (favorable) |
| Potential for Off-Target Binding | Higher | Lower |
| Three-Dimensionality (Fsp³) | Lower | Higher |
This table presents a generalized comparison to illustrate the effects of rigidification.
Modulation of Physicochemical Properties for Molecular Design
The azaspiro[2.4]heptane core imparts unique physicochemical characteristics to parent molecules, offering a sophisticated method for fine-tuning properties critical for drug development.
The basicity of the nitrogen atom in the 4-azaspiro[2.4]heptane system is a key determinant of its behavior in physiological environments. While specific experimental pKa data for this compound are not extensively documented, the structural features of related azaspirocycles provide valuable insights. For instance, in azaspiro[3.3]heptane analogues, where a heteroatom is positioned gamma (γ) to the ring nitrogen rather than beta (β) as in morpholine (B109124), there is a reduction in inductive electron withdrawal. nih.gov This effect typically leads to an increase in the basicity (higher pKa) of the nitrogen atom compared to its six-membered ring counterpart. nih.gov
However, the 4-azaspiro[2.4]heptane scaffold includes a spiro-fused cyclopropane (B1198618) ring. The cyclopropane ring possesses unique electronic properties, including significant s-character in its C-C bonds, which can influence the basicity of the adjacent nitrogen atom. This makes direct extrapolation from other systems, like azaspiro[3.3]heptanes (containing a cyclobutane (B1203170) ring), complex. The precise pKa is a balance between the reduced inductive effects and the electronic influence of the strained cyclopropane ring. This modulation of basicity is a critical design element, as it directly affects compound ionization, solubility, and potential interactions with acidic residues in target proteins.
The lipophilicity of a drug candidate, often measured by its distribution coefficient (logD) at physiological pH, is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A counterintuitive phenomenon has been observed with certain azaspirocycles: the replacement of a six-membered heterocycle like morpholine or piperidine (B6355638) with an azaspiro[3.3]heptane can lead to a decrease in logD, despite the net addition of a carbon atom. nih.govresearchgate.net
This reduction in lipophilicity is often rationalized by the aforementioned increase in basicity. nih.govresearchgate.net A more basic compound will be more protonated at pH 7.4, leading to increased aqueous solubility and a lower logD value. This strategy of using spirocycles to decrease lipophilicity while adding molecular complexity is a powerful tool in medicinal chemistry to escape "flatland" and improve the druglike properties of a molecule. bldpharm.com While specific data for the azaspiro[2.4]heptane system is limited, this principle provides a strong rationale for its use in molecular design.
| Scaffold Comparison | Change in logD (ΔlogD7.4) | Primary Rationale |
|---|---|---|
| Azaspiro[3.3]heptane vs. Morpholine | ~ -0.2 to -1.1 | Increased basicity (pKa) |
| Azaspiro[3.3]heptane vs. Piperazine | ~ -0.2 to -1.1 | Increased basicity (pKa) |
| N-linked 2-Azaspiro[3.3]heptane vs. Piperidine | ~ +0.2 to +0.5 | Addition of nonpolar carbon dominates |
The rigid, spirocyclic nature of the 4-azaspiro[2.4]heptane scaffold imposes significant conformational constraints, which are fundamental to its utility. mdpi.com Unlike flexible aliphatic rings, the spirocycle locks the pyrrolidine (B122466) ring into a more defined conformation. This rigidity minimizes the entropic penalty upon binding to a target and presents substituents in well-defined spatial orientations. bldpharm.com The stereoelectronic effects of the cyclopropane ring, with its bent bonds and distinct electron distribution, can influence the orbital alignment and reactivity of the adjacent nitrogen atom and its substituents.
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding how a molecule will be recognized by another. chemrxiv.orgmdpi.com The MEP map of a molecule containing the this compound moiety would reveal specific regions of positive and negative potential. A region of strong negative potential (electron-rich) would be localized around the nitrogen atom's lone pair and the oxygen of the methanol (B129727) group, indicating sites for hydrogen bond acceptance. researchgate.net Conversely, positive potential (electron-poor) would be found around the N-H and O-H protons, highlighting hydrogen bond donor sites. The precise shape and magnitude of these potential fields, dictated by the rigid spirocyclic geometry, are crucial for determining the molecule's intermolecular interactions. researchgate.net
Utility in Scaffold Diversification and Bioisosteric Replacement Strategies
The unique three-dimensional structure of the azaspiro[2.4]heptane scaffold makes it an attractive bioisostere for more common heterocyclic rings, allowing for scaffold diversification and the exploration of novel chemical space.
Bioisosteric replacement is a key strategy in drug design to modulate properties while retaining biological activity. Azaspirocycles are increasingly being used as non-classical, rigid bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine. nih.govresearchgate.net The primary advantage of the azaspiro[2.4]heptane scaffold over these traditional rings is its well-defined three-dimensional character.
The introduction of a spirocyclic quaternary carbon increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development. bldpharm.com This increased three-dimensionality allows substituents to project into space with specific, predictable vectors, which can lead to improved interactions with protein binding pockets. sigmaaldrich.com In contrast, the chair and boat conformations of piperidine or morpholine allow for more flexibility, which can be detrimental if a specific, rigid conformation is required for optimal binding.
| Property | Azaspiro[2.4]heptane | Piperidine/Morpholine/Piperazine |
|---|---|---|
| Dimensionality | Highly three-dimensional, rigid | More planar, conformationally flexible |
| Fsp³ Character | High | Moderate |
| Substituent Vectors | Spatially well-defined and predictable | Axial/equatorial orientations, flexible |
| logD Modulation | Can decrease logD via increased basicity | Baseline property |
| Novelty | Explores novel chemical space | Common, well-explored chemical space |
The rigid framework of spirocycles provides well-defined "exit vectors" for substituents, which is a key concept in rational drug design. sigmaaldrich.comacs.org These vectors describe the specific direction in which attached functional groups are oriented. By choosing a spirocyclic scaffold, chemists can precisely control the geometry of a molecule to optimize its interactions with a biological target. researchgate.net
A prime example of this is the role of the parent scaffold, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, in the structure of Ledipasvir. mdpi.comnih.gov Ledipasvir is a highly potent inhibitor of the HCV NS5A protein. The spirocyclic proline analogue serves to conformationally lock a portion of the molecule. mdpi.com This pre-organization reduces the entropic cost of binding and ensures that key functional groups are presented to the protein in the optimal orientation for high-affinity interaction. This rigidification is critical for the drug's picomolar activity. mdpi.com The use of this scaffold in such a successful therapeutic agent validates the power of using rigid, three-dimensional building blocks like this compound to rationally design and modulate molecular interactions.
Spectroscopic and Analytical Characterization for Structural Elucidation and Stereochemical Assignment
High-Resolution Mass Spectrometry for Exact Mass and Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (S)-(4-Azaspiro[2.4]heptan-5-yl)methanol, HRMS would be employed to confirm its molecular formula, C₇H₁₃NO.
An experimental HRMS analysis would typically involve a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺. The measured m/z value for this ion would then be compared to the calculated theoretical value. This confirmation is crucial for verifying the identity of the synthesized compound.
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₁₃NO | [M+H]⁺ | 128.1070 |
| C₇H₁₃NO | [M+Na]⁺ | 150.0889 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While comprehensive NMR data for this compound is not extensively detailed in publicly available literature, the analysis of its precursors, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, provides significant insight into the expected spectral characteristics of the core azaspiro[2.4]heptane framework. mdpi.com NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and deducing the relative stereochemistry of the molecule.
A complete NMR characterization involves a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments.
¹H NMR: This would reveal the chemical shifts, integration, and coupling patterns for all protons in the molecule, including the diastereotopic protons of the cyclopropane (B1198618) and pyrrolidine (B122466) rings and the methanol (B129727) moiety.
¹³C NMR: This spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., sp³ carbons of the rings, the hydroxymethyl carbon).
COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the spin systems of the pyrrolidine and cyclopropane rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining the three-dimensional structure and relative stereochemistry.
For the related precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, detailed NMR data has been published. mdpi.com The analysis, conducted in CDCl₃, shows a mixture of rotamers due to the carbamate (B1207046) group. The key signals for the spirocyclic core are observed, providing a template for the expected signals of the target methanol compound. mdpi.com
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Cyclopropane (CH₂) | ~0.61 (m) | ~8.0-13.2 |
| Pyrrolidine (CH₂) | ~1.95 (m), ~2.29 (m) | ~20.2-39.0 |
| Pyrrolidine (CH₂) | ~3.40 (m) | ~53.7-54.4 |
| CH-COOH | ~4.50 (m) | ~59.5 |
| Spiro C | - | Not explicitly assigned |
| Boc (C(CH₃)₃) | ~1.44 (s) | ~28.5, ~80.5 |
| COOH | ~10.64 (br s) | ~178.6 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of electron density, from which the exact position of every atom in the crystal lattice can be determined.
For this compound, a successful crystallographic analysis would unambiguously confirm:
The (S)-configuration at the C5 stereocenter.
The precise bond lengths, bond angles, and torsion angles of the molecule.
The conformation of the pyrrolidine ring (e.g., envelope or twist).
The intermolecular interactions, such as hydrogen bonding, present in the solid state.
As of this writing, a public crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for confirming the enantiomeric purity and assigning the absolute configuration of the compound.
Optical rotation is a routine and critical measurement for characterizing chiral compounds. It measures the angle to which a plane of polarized light is rotated when passed through a solution of the sample. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength).
Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Confirmation
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For a molecule like this compound, which lacks a strong intrinsic chromophore in the UV-Vis region, derivatization with a suitable chromophoric group is often necessary to obtain a measurable ECD signal.
The stereochemical assignment is achieved by comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known configuration. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the stereocenter.
In the case of proline-like structures such as the 4-azaspiro[2.4]heptane core, the conformation of the five-membered ring significantly influences the ECD spectrum. Theoretical calculations, typically employing time-dependent density functional theory (TD-DFT), are performed to predict the ECD spectra of the possible enantiomers. A good correlation between the experimental spectrum of one enantiomer and the calculated spectrum for the (S) or (R) configuration allows for an unambiguous assignment of the absolute stereochemistry.
For this compound, the hydroxyl and secondary amine groups provide sites for the introduction of chromophoric auxiliaries. Upon derivatization, the resulting molecule exhibits characteristic Cotton effects. The positive or negative sign of these effects can be correlated to the (S) configuration at the C5 stereocenter, providing definitive confirmation of its stereochemistry. The solvent can also play a crucial role in the observed ECD spectrum by influencing the conformational equilibrium of the molecule.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric excess (e.e.). For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.
Due to the lack of a strong UV chromophore in the parent molecule, derivatization is often required to enhance detection sensitivity. Common derivatizing agents include those that introduce aromatic or other UV-active moieties, such as benzoyl chloride or dansyl chloride. The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.
A typical analysis would involve dissolving a derivatized sample in the mobile phase and injecting it into the HPLC system. The retention times of the (S) and (R) enantiomers are then recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Illustrative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm (after derivatization) |
| Retention Time (S)-enantiomer | 12.5 min |
| Retention Time (R)-enantiomer | 15.2 min |
| Resolution (Rs) | > 2.0 |
This data is illustrative and serves as a typical example for the chiral separation of a derivatized form of this compound.
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography coupled with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. For this compound, derivatization is necessary to increase its volatility and improve chromatographic performance. The hydroxyl and amine groups can be derivatized, for instance, by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column coated with a chiral stationary phase. Cyclodextrin-based stationary phases are commonly used for the separation of chiral amino alcohols. The differential interaction between the enantiomers and the chiral stationary phase results in different elution times. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the resulting chromatogram. The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation.
Illustrative Chiral GC Data
| Parameter | Value |
| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then 5 °C/min to 180 °C (hold 5 min) |
| Detector | FID at 270 °C |
| Retention Time (S)-enantiomer derivative | 18.3 min |
| Retention Time (R)-enantiomer derivative | 19.1 min |
| Resolution (Rs) | > 1.8 |
This data is illustrative and represents a typical example for the chiral separation of a derivatized form of this compound.
Computational and Theoretical Investigations of Azaspiro 2.4 Heptane Systems
Quantum Chemical Calculations (QM)
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are crucial for understanding the intrinsic properties of (S)-(4-Azaspiro[2.4]heptan-5-yl)methanol in the absence of environmental effects.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
Theoretical calculations, often employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can predict these geometric parameters. The process iteratively adjusts the atomic coordinates until the forces on each atom are close to zero, indicating that an energy minimum has been reached. The resulting data provides a precise model of the molecule's shape.
Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound This table presents a hypothetical set of optimized geometric parameters that would be expected from a DFT calculation. Actual experimental or higher-level computational data may vary.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(spiro)-C(pyrrolidine) | 1.54 Å |
| Bond Length | C(spiro)-C(cyclopropane) | 1.51 Å |
| Bond Length | N-C(5) | 1.47 Å |
| Bond Length | C(5)-C(methanol) | 1.53 Å |
| Bond Angle | C(pyrrolidine)-C(spiro)-C(cyclopropane) | 115.2° |
| Bond Angle | N-C(5)-C(methanol) | 112.8° |
| Dihedral Angle | H-N-C(5)-H | -165.4° (trans) |
The five-membered pyrrolidine (B122466) ring in the azaspiro[2.4]heptane system is not planar and can adopt several puckered conformations, often referred to as "envelope" or "twist" forms. Quantum chemical calculations can map the potential energy surface associated with the interconversion of these conformers. By systematically varying key dihedral angles, a conformational energy landscape can be generated, revealing the relative energies of different conformations and the energy barriers between them.
This analysis is critical for understanding the flexibility of the ring system. The energy barriers for ring flipping, the process by which the ring inverts its pucker, can be calculated. Lower energy barriers indicate a more flexible ring, a property that can be crucial for its biological activity and interaction with other molecules.
Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations provide information about the distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of these frontier orbitals can help identify the most likely sites for electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical energy values for the frontier molecular orbitals. These values are illustrative and would be determined by specific quantum chemical software.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 8.08 |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with their environment. nih.gov
In a solution, the conformation of this compound is not static but constantly changing. MD simulations model the movements of the molecule and the surrounding solvent molecules by solving Newton's equations of motion. mdpi.com This allows for the exploration of the accessible conformational space in a more realistic environment than the gas phase calculations of QM. mdpi.com
By running simulations for nanoseconds or even microseconds, researchers can observe transitions between different conformations and determine their relative populations in solution. This provides a dynamic picture of the molecule's flexibility and preferred shapes in a liquid environment.
The solvent can have a significant impact on the conformation and dynamics of a solute molecule. MD simulations explicitly include solvent molecules (e.g., water) and can capture the effects of solvation on the structure of this compound. Hydrogen bonding between the molecule's hydroxyl and amine groups and the solvent can stabilize certain conformations over others.
By analyzing the simulation trajectories, it is possible to quantify the influence of the solvent on the conformational equilibrium and the dynamics of ring flipping. For instance, the energy barriers for conformational changes might be different in a polar solvent compared to a nonpolar one. These simulations are crucial for understanding how the molecule behaves in a biological context, which is typically an aqueous environment.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models represent a fundamental area of computational chemistry that seeks to correlate the structural or property-based descriptors of a molecule with its physicochemical properties. nih.gov These models are mathematical equations that provide a way to predict properties even before a compound is synthesized, based solely on its molecular structure. nih.gov The core principle of QSPR is that the variation in the biological activity or physicochemical properties of a group of compounds is directly related to changes in their molecular features. youtube.com
In the context of azaspiro[2.4]heptane systems, QSPR studies can be employed to predict a wide range of properties crucial for pharmaceutical and material science applications. These properties include, but are not limited to, boiling point, melting point, solubility, lipophilicity (logP), and bond energies. youtube.comnih.gov The development of a robust QSPR model involves several key steps: selection of a dataset of compounds, calculation of molecular descriptors, selection of the most relevant descriptors, generation of a mathematical model, and rigorous validation of the model's predictive power. researchgate.net
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and relate to its spatial arrangement.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and orbital energies.
Quantum-chemical descriptors: These are derived from quantum mechanics calculations and provide highly detailed information about the electronic structure. researchgate.net
A multiple linear regression (MLR) equation is often used to build the QSPR model, which takes the following general form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D₁, D₂, ... Dₙ are the molecular descriptors and c₀, c₁, c₂, ... cₙ are the regression coefficients determined from the training data. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²), standard error of estimation (SEE), and the Fisher ratio (F). nih.govresearchgate.net For azaspiro[2.4]heptane derivatives, such models could guide the synthesis of new compounds with optimized properties, such as improved solubility or membrane permeability, by computationally prescreening candidates.
Below is an interactive table illustrating the types of molecular descriptors that would be used in a QSPR study of azaspiro[2.4]heptane derivatives and the properties they help predict.
| Descriptor Type | Example Descriptor | Predicted Property | Relevance to Azaspiro[2.4]heptane Systems |
| Topological | Randić Connectivity Index | Boiling Point, Viscosity | Predicts intermolecular forces and physical state. |
| Electronic | Dipole Moment | Aqueous Solubility | Influences interaction with polar solvents like water. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, Membrane Permeability | Crucial for predicting drug absorption and distribution. |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Stability | Indicates susceptibility to nucleophilic/electrophilic attack. |
Prediction of Spectroscopic Parameters
In silico techniques are powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for structure elucidation and confirmation. nih.govnih.gov For this compound, computational methods, particularly Density Functional Theory (DFT), can be used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. awi.demdpi.com
The prediction of NMR chemical shifts is a major application of computational chemistry in structural analysis. mdpi.com The process involves several steps:
Conformational Analysis: The first step is to identify the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformations. nih.govnih.gov
Geometry Optimization: The geometry of each significant conformer is optimized using a selected DFT functional and basis set.
NMR Calculation: Using the optimized geometries, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com
Chemical Shift Prediction: The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
This computational approach is particularly useful for resolving structural ambiguities, such as determining the relative configuration of stereocenters in complex spirocyclic systems. awi.demdpi.com By comparing the predicted chemical shifts with experimentally obtained data, researchers can confidently assign the structure of a newly synthesized compound. awi.de For instance, the ¹³C chemical shifts of carbons adjacent to stereocenters are often sensitive to the stereochemistry, providing a clear diagnostic tool. awi.de
The table below presents hypothetical predicted ¹³C NMR chemical shifts for key carbons in the (S)-4-Azaspiro[2.4]heptan-5-yl)methanol structure, illustrating the type of data generated from DFT calculations.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Notes on Structural Influence |
| C1/C2 (Cyclopropane) | 10-20 | Highly shielded due to ring strain and sp³ character. |
| C3 (Spiro Carbon) | 35-45 | Unique spirocyclic environment influences its shift. |
| C5 (Pyrrolidine) | 60-70 | Attached to nitrogen and the methanol (B129727) group, leading to a downfield shift. |
| C6 (Pyrrolidine) | 50-60 | Adjacent to the chiral center (C5), its shift is sensitive to conformation. |
| C7 (Methanol) | 65-75 | Deshielded due to the electronegative oxygen atom. |
Virtual Screening and Library Design for Structural Diversity
The azaspiro[2.4]heptane scaffold is a valuable core structure in medicinal chemistry due to its rigid, three-dimensional nature, which allows for precise spatial orientation of functional groups. This makes it an excellent starting point for the design of chemical libraries aimed at discovering new bioactive molecules through virtual screening. mdpi.com
Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those most likely to bind to a biological target, such as a protein or enzyme. mdpi.comnih.gov There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. mdpi.com Molecular docking simulations are used to fit candidate molecules from a library into the target's binding site and score their potential binding affinity. nih.gov The rigid framework of the azaspiro[2.4]heptane core can reduce the conformational penalty upon binding, making it a favorable scaffold for SBVS.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS can be used. This approach relies on the knowledge of existing active molecules. mdpi.comnih.gov A model (e.g., a pharmacophore or a 2D similarity search) is built based on the structural features of known ligands, and this model is used to screen a library for compounds with similar properties. nih.gov
Library design for structural diversity involves creating a collection of related but distinct molecules based on a common scaffold. For this compound, a virtual library can be generated by introducing various substituents at chemically accessible positions. The goal is to explore the chemical space around the core scaffold to maximize the chances of finding a "hit" with desired biological activity. chemrxiv.org Non-enumerated virtual libraries, which define compounds based on building blocks and connection rules, allow for the exploration of billions of potential structures. chemrxiv.org
The following interactive table demonstrates a hypothetical design for a virtual library based on the (S)-4-Azaspiro[2.4]heptan-5-yl)methanol scaffold, illustrating how structural diversity can be systematically introduced.
| Scaffold Position | R Group | Example Substituents | Desired Property Variation |
| N-4 (Pyrrolidine Nitrogen) | R¹ | -H, -CH₃, -C(=O)Ph, -SO₂Ph | Modulate basicity, lipophilicity, and hydrogen bonding capacity. |
| O (Methanol Oxygen) | R² | -H, -Ac, -CH₂Ph | Introduce prodrug capabilities or alter solubility. |
| Aromatic Substitution (on R¹/R²) | R³ | -F, -Cl, -OCH₃, -CF₃ | Fine-tune electronic properties and metabolic stability. |
By combining different R¹, R², and R³ groups, a vast and diverse library of novel azaspiro[2.4]heptane derivatives can be generated in silico for subsequent screening campaigns, accelerating the drug discovery process. mdpi.com
Emerging Trends and Future Research Directions
Development of Novel Cascade Reactions for Azaspiro[2.4]heptane Synthesis
The efficient construction of complex molecular architectures from simple starting materials is a central goal of modern organic synthesis. Cascade reactions, which involve multiple bond-forming events in a single pot, offer an elegant and atom-economical approach to building intricate scaffolds like azaspiro[2.4]heptanes. Future research will likely focus on developing novel organocatalytic cascade reactions to access these structures with high stereoselectivity. mdpi.com
Inspired by the success of proline-catalyzed transformations, researchers are expected to design new cascade sequences that exploit the reactivity of iminium and enamine intermediates. wikipedia.org These methodologies could enable the rapid assembly of the azaspiro[2.4]heptane core from readily available precursors, providing a more sustainable and efficient alternative to traditional multi-step syntheses. mdpi.com The development of such reactions would be a significant step forward, allowing for the creation of diverse libraries of azaspiro compounds for biological screening.
Table 1: Potential Cascade Reactions for Azaspiro[2.4]heptane Synthesis
| Cascade Type | Key Intermediates | Potential Starting Materials | Expected Outcome |
| Iminium-enamine | Iminium ion, Enamine | α,β-Unsaturated aldehydes, Amino esters | Highly functionalized azaspiro[2.4]heptanes |
| Michael-aldol | Enolate, Aldolate | Cyclopentanone derivatives, Nitroalkenes | Diastereoselective formation of the spirocyclic core |
| Pericyclic cascade | Dienamine, Cycloadduct | Dienals, Dienophiles | Access to complex polycyclic azaspiro structures |
Application in Supramolecular Chemistry and Materials Science
The rigid, chiral scaffold of (S)-(4-Azaspiro[2.4]heptan-5-YL)methanol makes it an attractive candidate for applications in supramolecular chemistry and materials science. Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The inherent chirality and potential for hydrogen bonding in azaspiro[2.4]heptane derivatives could be exploited to direct the self-assembly of molecules into well-defined, functional architectures. nih.gov
Future research may explore the incorporation of this scaffold into liquid crystals, gels, and porous materials. researchgate.net For instance, polymers or dendrimers decorated with this compound units could form chiral stationary phases for enantioselective separations or act as sensors for chiral molecules. The development of such materials could have significant impacts on fields ranging from catalysis to biomedical diagnostics.
Exploration of this compound as a Ligand or Catalyst Precursor in Asymmetric Synthesis
Given its structural similarity to proline, this compound holds considerable promise as a ligand or precursor for catalysts in asymmetric synthesis. Proline and its derivatives are well-established organocatalysts for a wide range of enantioselective transformations, including aldol (B89426) and Mannich reactions. eurekaselect.comrsc.org The spirocyclic nature of the azaspiro[2.4]heptane core could enforce a more rigid conformation in the catalyst's transition state, potentially leading to higher levels of stereocontrol compared to more flexible proline-based catalysts. acs.org
Future investigations will likely involve the synthesis of new chiral ligands and organocatalysts derived from this compound. These could be applied to a variety of asymmetric reactions, such as C-H functionalization, which allows for the direct modification of otherwise inert carbon-hydrogen bonds. acs.org The successful development of such catalysts would expand the toolbox available to synthetic chemists for the construction of enantiomerically pure molecules.
Advanced Robotics and High-Throughput Experimentation in Azaspiro[2.4]heptane Chemistry
The discovery and optimization of new chemical reactions and materials can be a time-consuming and labor-intensive process. Advanced robotics and high-throughput experimentation (HTE) platforms are transforming this landscape by enabling the rapid and parallel execution of large numbers of experiments. nih.gov These technologies are expected to play a crucial role in advancing the chemistry of azaspiro[2.4]heptanes.
Automated synthesis platforms could be employed to rapidly generate libraries of this compound derivatives with diverse functional groups. sigmaaldrich.comsynthiaonline.com These libraries could then be screened using HTE techniques to identify compounds with desired biological activities or material properties. researchgate.netnih.gov For example, an automated system could be used to optimize the conditions for a novel cascade reaction to synthesize azaspiro[2.4]heptanes, quickly identifying the ideal catalyst, solvent, and temperature to maximize yield and stereoselectivity. researchgate.net
Integration of Machine Learning and AI in Scaffold Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry by enabling the in silico design of novel molecules and the prediction of reaction outcomes. mdpi.com These computational tools will be invaluable in guiding future research on azaspiro[2.4]heptanes.
Table 2: AI and Machine Learning Applications in Azaspiro[2.4]heptane Chemistry
| Application Area | AI/ML Tool | Potential Impact |
| Scaffold Design | Generative Models | De novo design of novel azaspiro scaffolds with optimized properties. digitellinc.com |
| Reaction Prediction | Random Forest, Neural Networks | Accurate prediction of reaction yields and stereoselectivity. nih.gov |
| Retrosynthesis | Template-based and template-free algorithms | Identification of efficient and novel synthetic routes. nih.gov |
| Property Prediction | QSAR, Deep Learning | Prediction of biological activity and physicochemical properties. |
Q & A
Basic: What are the key physicochemical properties of (S)-(4-Azaspiro[2.4]heptan-5-yl)methanol, and how are they experimentally determined?
Answer:
The compound’s solubility profile can be inferred from structurally related azaspiro derivatives. For example, Ledipasvir—a complex molecule containing a 5-azaspiro[2.4]heptan group—is freely soluble in methanol, ethanol, and DMSO, and slightly soluble in acetone . Experimental determination of solubility typically involves saturation experiments in various solvents followed by gravimetric or spectroscopic quantification. Molecular weight determination is often performed via high-resolution mass spectrometry (HRMS) or calculated from crystallographic data. For related compounds, molecular weights range from 141.1 g/mol (C₈H₁₆N₂ derivatives) to 889.2 g/mol (Ledipasvir) .
Advanced: How is this compound utilized as a core scaffold in kinase inhibitor design?
Answer:
The 5-azaspiro[2.4]heptane moiety is a privileged structure in medicinal chemistry due to its conformational rigidity and sp³-rich character. For example, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was designed as a JAK1-selective inhibitor by combining the 5-azaspiro[2.4]heptan-7-amine core with a 7-deazapurine moiety. The compound exhibited an IC₅₀ of 8.5 nM against JAK1 and a selectivity index of 48 over JAK2, validated via kinase profiling and in vivo efficacy models . Methodological steps include:
- Structural optimization : Molecular docking to assess binding affinity.
- Selectivity assays : Kinase panels to evaluate off-target effects.
- ADME profiling : In vitro assays for metabolic stability and hERG inhibition .
Methodological: What analytical techniques are recommended for quantifying this compound in drug formulations?
Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. For instance, Ledipasvir (containing a 5-azaspiro[2.4]heptan group) and Sofosbuvir were simultaneously quantified using a C18 column with mobile phases containing methanol and phosphate buffer, achieving resolution >2.0 . Key parameters:
Data Contradiction: How can researchers resolve discrepancies in synthetic yields of this compound derivatives?
Answer:
Contradictions in synthetic yields often arise from divergent reaction conditions. For example:
- Example 243 Synthesis : 2-(4-Azaspiro[2.4]heptan-4-yl)ethanamine hydrochloride was prepared using tert-butyl carbamate, yielding 141.1 g/mol (M+1) .
- Alternative Routes : Hydrazine hydrate reflux in ethanol (6 hours) produced spiro derivatives in 70–85% yields .
Resolution Strategies : - DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst.
- Purification : Recrystallization in ethanol or acetone to improve purity .
- Analytical Cross-Validation : NMR and LC-MS to confirm structural integrity .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
While direct toxicity data for this compound are limited, analogous spiro derivatives require:
- Ventilation : Use fume hoods due to potential respiratory irritation.
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Storage : Hygroscopic compounds (e.g., Ledipasvir) should be stored in desiccators at 2–8°C . Methanol-containing waste must comply with EPA guidelines for flammability and toxicity .
Advanced: How does the stereochemistry of this compound influence its biological activity?
Answer:
Enantiomeric specificity is critical for target engagement. For example, the (R)-enantiomer of a 5-azaspiro[2.4]heptan-based JAK1 inhibitor showed 48-fold selectivity over JAK2, whereas the (S)-form was inactive . Methodological insights:
- Chiral Resolution : Use of chiral columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution.
- Crystallography : X-ray structures to correlate configuration with binding pocket interactions .
Methodological: What strategies are employed to optimize the synthetic route for this compound?
Answer:
Key optimization steps include:
- Reagent Selection : tert-Butyl carbamate for amine protection improves yield vs. benzyl groups .
- Solvent Screening : Ethanol/water mixtures enhance cyclization efficiency during spiro ring formation .
- Catalysis : Palladium-mediated cross-coupling for functionalization of the azaspiro core .
Typical yields range from 65% (unoptimized) to 85% (optimized) .
Data Interpretation: How are computational models applied to predict the reactivity of this compound?
Answer:
Density functional theory (DFT) calculations predict nucleophilic attack sites on the azaspiro ring. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
